Unraveling the Molecular Tussle: A Technical Guide to the Mechanism of Action of NP-1815-PX Sodium
Unraveling the Molecular Tussle: A Technical Guide to the Mechanism of Action of NP-1815-PX Sodium
For Immediate Release: A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide delineates the mechanism of action of NP-1815-PX sodium, a potent and selective antagonist of the P2X4 purinergic receptor (P2X4R). By elucidating its molecular interactions and downstream cellular consequences, this document serves as a critical resource for professionals engaged in the fields of inflammation, neuropathic pain, and smooth muscle physiology. NP-1815-PX sodium has demonstrated significant potential in preclinical models of chronic pain and inflammation, positioning it as a promising therapeutic candidate.
Core Mechanism: Selective Antagonism of the P2X4 Receptor
NP-1815-PX sodium exerts its pharmacological effects through the direct and selective blockade of the P2X4 receptor, an ATP-gated ion channel.[1][2] This antagonism prevents the conformational changes induced by ATP binding, thereby inhibiting the influx of cations such as Ca2+ and Na+ into the cell. The selectivity of NP-1815-PX for P2X4R over other P2X receptor subtypes is a key attribute, minimizing off-target effects.[1]
The inhibition of P2X4R-mediated intracellular calcium increase has been quantified, showcasing the potency of NP-1815-PX.[3] This primary action on P2X4R is the lynchpin for its observed anti-inflammatory, analgesic, and muscle-relaxant properties in various experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the potency and selectivity of NP-1815-PX.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 | Human P2X4R (hP2X4R-1321N1 cells) | 0.26 µM | [3] |
| IC50 | Human P2X1R | >30 µM | [3] |
| IC50 | Rat P2X3R | >30 µM | [3] |
| IC50 | Human P2X2/3R | >30 µM | [3] |
| IC50 | Human P2X7R | >30 µM | [3] |
| IC50 | Human P2X2R | 7.3 µM | [3] |
Downstream Signaling Pathways and Cellular Effects
The antagonism of P2X4R by NP-1815-PX initiates a cascade of downstream events, most notably the modulation of inflammatory pathways. A pivotal mechanism is the inhibition of the NLRP3 inflammasome.[4] In inflammatory conditions, extracellular ATP, acting as a danger signal, activates P2X4R, which in turn contributes to the assembly and activation of the NLRP3 inflammasome complex. This complex then promotes the cleavage of pro-caspase-1 to active caspase-1, leading to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4] NP-1815-PX effectively curtails this process by blocking the initial ATP-mediated P2X4R activation.
In the context of neuropathic pain, NP-1815-PX has been shown to act on spinal microglia.[1] Upregulation of P2X4R in these immune cells of the central nervous system is a hallmark of chronic pain states. By antagonizing these receptors, NP-1815-PX suppresses microglial activation and the subsequent release of inflammatory mediators that contribute to pain hypersensitivity.[1]
Furthermore, NP-1815-PX has demonstrated inhibitory effects on smooth muscle contractions in guinea pig trachea and bronchi.[1][2]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Intracellular Calcium Influx Assay
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Objective: To determine the inhibitory effect of NP-1815-PX on ATP-induced calcium influx in cells expressing P2X4R.
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Cell Line: 1321N1 cells stably expressing human P2X4R (hP2X4R-1321N1).
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Protocol:
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Seed hP2X4R-1321N1 cells in a 96-well plate and culture until confluent.
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Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
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Wash cells with a physiological salt solution.
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Pre-incubate the cells with varying concentrations of NP-1815-PX or vehicle control for a specified period (e.g., 15 minutes).
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Stimulate the cells with a P2X4R agonist, such as ATP (e.g., 1 µM).
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Measure the change in intracellular calcium concentration using a fluorescence plate reader.
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Calculate the percentage of inhibition at each concentration of NP-1815-PX relative to the vehicle control to determine the IC50 value.[1]
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Murine Model of Herpetic Pain
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Objective: To evaluate the anti-allodynic effect of NP-1815-PX in a model of neuropathic pain.
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Animal Model: Mice inoculated with herpes simplex virus type 1 (HSV-1).
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Protocol:
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Inoculate mice with HSV-1 on the hind paw to induce herpetic pain.
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Monitor the development of mechanical allodynia using von Frey filaments.
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From day 5 to 7 post-inoculation, administer NP-1815-PX (e.g., 10 and 30 pmol/mouse) or vehicle intrathecally twice daily.
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Assess pain-related scores and mechanical allodynia at specified time points.
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At the end of the experiment, collect spinal cord tissue for analysis of microglial and P2X4R expression (e.g., by immunohistochemistry for Iba1 and P2X4R).[1]
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Murine Model of Colitis
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Objective: To assess the anti-inflammatory effects of NP-1815-PX in a model of inflammatory bowel disease.
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Animal Model: Rats with 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis.
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Protocol:
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Induce colitis in rats by intrarectal administration of DNBS.
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Administer NP-1815-PX (e.g., 3, 10, 30 mg/kg) or vehicle orally for 6 consecutive days following the induction of colitis.
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Monitor body weight, spleen weight, and macroscopic and microscopic colonic tissue damage.
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At the end of the treatment period, collect colonic tissue to measure levels of pro-inflammatory cytokines (e.g., IL-1β, TNF) and caspase-1 expression and activity.
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Evaluate the expression of tight junction proteins (e.g., occludin) by Western blot.[4]
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In Vitro Inflammasome Activation Assay
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Objective: To investigate the effect of NP-1815-PX on NLRP3 inflammasome activation in immune cells.
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Cell Line: Human monocytic THP-1 cells.
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Protocol:
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Prime THP-1 cells with lipopolysaccharide (LPS, 1 µg/mL) for 3 hours.
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Incubate the LPS-primed cells with varying concentrations of NP-1815-PX (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.
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Stimulate the cells with ATP (5 mM) for 1 hour to activate the NLRP3 inflammasome.
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Collect the cell culture media to measure the release of IL-1β using ELISA.
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Lyse the cells to analyze the expression and activity of inflammasome components such as NLRP3, caspase-1, caspase-5, and caspase-8 by Western blot or activity assays.[4]
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Conclusion
NP-1815-PX sodium is a potent and selective antagonist of the P2X4 receptor. Its mechanism of action is centered on the blockade of ATP-gated cation influx, which leads to the downstream inhibition of key inflammatory pathways, notably the NLRP3 inflammasome. This activity, coupled with its effects on spinal microglia and smooth muscle, underpins its therapeutic potential in a range of disorders characterized by inflammation and chronic pain. The experimental protocols and data presented herein provide a solid foundation for further research and development of NP-1815-PX and other P2X4R antagonists.
References
- 1. A novel P2X4 receptor-selective antagonist produces anti-allodynic effect in a mouse model of herpetic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RETRACTED ARTICLE: Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
